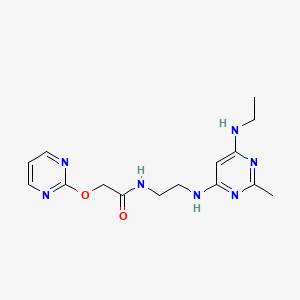

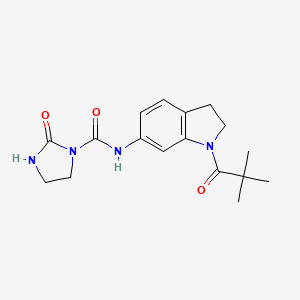

![molecular formula C22H14ClN3O2S B2730077 4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392242-12-5](/img/structure/B2730077.png)

4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a derivative of 1,3,4-oxadiazole . Oxadiazole or furadi azole ring containing derivatives are an important class of heterocyclic compounds. A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves the replacement of two methylene groups with two nitrogen atoms in furan . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character . Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including “4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide”, is characterized by a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include the replacement of two methylene groups with two nitrogen atoms in furan . This results in the reduction of aromaticity and the formation of a conjugated diene character .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, including “4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide”, are characterized by their solubility in water . The molecular formula of oxadiazole is C2H2ON2 and it has a molecular mass of 70.05 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzamides

Benzamides, including 4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation . This method is reported to be green, rapid, mild, and highly efficient .

Pharmaceutical Applications

Benzamides are widely used in the pharmaceutical industry. They are found in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .

Industrial Applications

Benzamides are also widely used in industries such as paper, plastic, and rubber . They can serve as an intermediate product in the synthesis of various materials.

Antimicrobial and Antibiofilm Actions

Some benzamide derivatives, including those similar to 4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, have shown promising antimicrobial and antibiofilm actions, particularly against Gram-positive pathogens like Enterococcus faecium .

Toxicity Testing

Benzamide derivatives, including those similar to 4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, have been tested for toxicity on freshwater cladoceran Daphnia magna Straus .

In Silico Studies

In silico studies have been performed on benzamide derivatives to predict their potential antimicrobial effect and toxicity . These studies can provide valuable insights into the potential applications of 4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide.

Zukünftige Richtungen

The future directions for the research and development of 1,3,4-oxadiazole derivatives, including “4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide”, involve exploring their broad range of chemical and biological properties . These compounds have become important synthons in the development of new drugs .

Eigenschaften

IUPAC Name |

4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClN3O2S/c23-18-12-10-17(11-13-18)21-25-26-22(29-21)24-20(28)16-8-6-15(7-9-16)19(27)14-4-2-1-3-5-14/h1-13H,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEDIHATSPTVKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

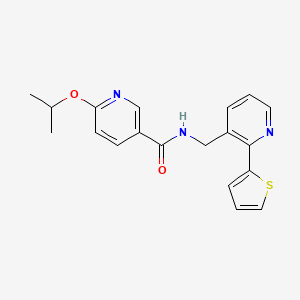

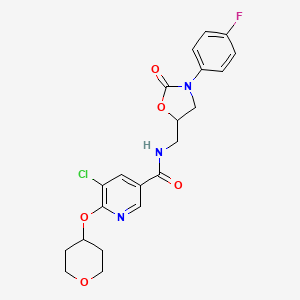

![1,3,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B2729996.png)

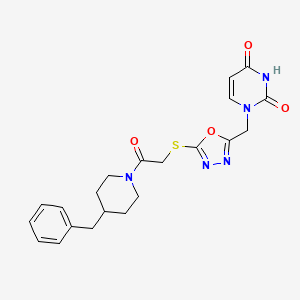

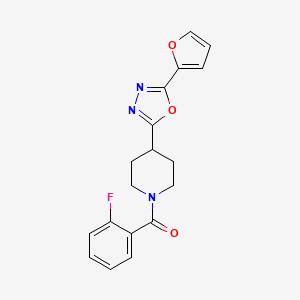

![Methyl 2-[[4-methyl-5-[[(3,4,5-triethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2730001.png)

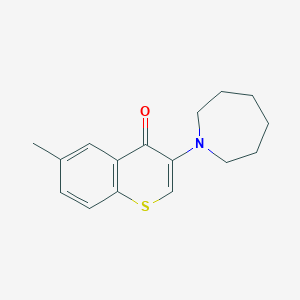

![4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2730002.png)

![5-((2,4-dioxopentan-3-yl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2730008.png)

![2-Chloro-N-[2-(2-oxo-3H-indol-1-yl)ethyl]acetamide](/img/structure/B2730012.png)

![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2730013.png)

![2,2-dimethyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2730017.png)